molecular formula C14H31Cl2NO4 B6357502 Halo-PEG(4)-NH2*HCl CAS No. 1261238-20-3

Halo-PEG(4)-NH2*HCl

Cat. No. B6357502
CAS RN: 1261238-20-3
M. Wt: 348.3 g/mol
InChI Key: XKHLDTNJZBRALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Halo-PEG(4)-NH2*HCl” is a chemical tag that consists of a hydrophilic spacer with four ethylene glycols between the HaloTag® Reactive linker and biotin . This ligand does not cross the cell membrane efficiently and requires that lysates be prepared prior to labeling .


Synthesis Analysis

The synthesis of these bioorthogonal linkers was accomplished through desymmetrization of OEGs by conversion of one of the hydroxyl groups to either an alkyne or azido functionality .


Molecular Structure Analysis

The molecular weight and exact mass are averages based on the polydispersity of PEG .


Chemical Reactions Analysis

The HaloTag® PEG-Biotin Ligand is a chemical tag that consists of a hydrophilic spacer with four ethylene glycols between the HaloTag® Reactive linker and biotin .

Scientific Research Applications

Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl has been used in a wide range of scientific research applications. It has been used as a platform for drug delivery, as a stabilizing agent for proteins, as a substrate for enzyme reactions, and as a surfactant for the formation of emulsions. Additionally, it has been used as a coating agent to improve the stability and bioavailability of drugs, as a stabilizing agent for nanoparticles, and as a protective coating for cells and tissues.

Mechanism of Action

Target of Action

The primary target of Halo-PEG(4)-NH2HCl is the HaloTag protein , a modified bacterial dehalogenase . This protein is designed to form a covalent bond with the Halo-PEG(4)-NH2HCl molecule . The HaloTag protein can be genetically fused to any protein of interest, allowing the Halo-PEG(4)-NH2*HCl to label or modify the protein .

Mode of Action

Halo-PEG(4)-NH2HCl interacts with its target through a covalent bond formation . The chloroalkane group in the Halo-PEG(4)-NH2HCl molecule reacts with the HaloTag protein, forming a stable covalent bond . This reaction is highly specific and efficient, often completing within minutes .

Biochemical Pathways

By labeling proteins of interest, it can be used to study the function, localization, and interaction of these proteins within various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of Halo-PEG(4)-NH2HCl is known to improve the solubility and stability of the compound .

Result of Action

The result of the action of this compound is the specific and stable labeling of the HaloTag-fused protein of interest . This allows for the visualization, tracking, and study of the protein in various experimental setups .

Action Environment

The action of Halo-PEG(4)-NH2HCl is influenced by various environmental factors. For instance, the reaction between Halo-PEG(4)-NH2HCl and the HaloTag protein occurs optimally under physiological conditions . Furthermore, the compound is light-sensitive and should be stored in dark conditions .

Advantages and Limitations for Lab Experiments

Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl has several advantages in laboratory experiments. It is highly hydrophilic, non-toxic, and has a high degree of solubility in aqueous solutions. Additionally, it is biocompatible, and can form hydrogen bonds with other molecules, allowing for specific interactions. However, there are some limitations to its use in laboratory experiments. It is not easily degraded, and its large molecular weight can limit its diffusion in certain environments.

Future Directions

There are many potential future directions for the use of Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl. It could be used as a platform for drug delivery, as a stabilizing agent for proteins, as a substrate for enzyme reactions, and as a surfactant for the formation of emulsions. Additionally, it could be used as a coating agent to improve the stability and bioavailability of drugs, as a stabilizing agent for nanoparticles, and as a protective coating for cells and tissues. It could also be used in tissue engineering and regenerative medicine, as well as in the development of novel drug delivery systems. Finally, its unique properties could be exploited to create new materials for use in a variety of applications.

Synthesis Methods

Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl is synthesized via a two-step process. The first step involves the reaction of a polyethylene glycol (Halo-PEG(4)-NH2*HCl) backbone with four hydroxyethyl units and a terminal amine group. This amine group is then reacted with hydrochloric acid (HCl) to form a chloride salt. The resulting polymer, Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl, is then purified and isolated via a series of chromatographic techniques.

properties

IUPAC Name

2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30ClNO4.ClH/c15-5-3-1-2-4-7-17-9-11-19-13-14-20-12-10-18-8-6-16;/h1-14,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHLDTNJZBRALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCCOCCOCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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